molecular formula C19H21N5O B2725567 3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415633-12-2

3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2725567
CAS No.: 2415633-12-2
M. Wt: 335.411
InChI Key: GTKLHXZKDRFZMO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex heterocyclic compound It features a unique structure that includes a cyclopropylpyridazine ring, a hexahydropyrrolo[3,4-c]pyrrole ring, and a pyridinylmethanone group

Preparation Methods

The synthesis of 3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves several steps. One common method is the annulation of the pyrrole fragment followed by the addition of the pyridazine ring. This can be achieved through intramolecular cyclization reactions involving O-nucleophilic centers . Industrial production methods often utilize multi-step synthesis processes that include the use of catalysts such as TsCl and Et3N in the presence of DMAP .

Scientific Research Applications

3-Cyclopropyl-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications. It is used in medicinal chemistry for the development of biologically active molecules. Its unique structure makes it a promising candidate for drug discovery, particularly in the treatment of neurodegenerative disorders and other diseases . Additionally, it is used in the synthesis of fluorescent and photochromic compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4), which is involved in various neurological processes . By binding to this receptor, the compound can modulate neurotransmitter release and influence neuronal activity.

Properties

IUPAC Name

[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(14-2-1-7-20-8-14)24-11-15-9-23(10-16(15)12-24)18-6-5-17(21-22-18)13-3-4-13/h1-2,5-8,13,15-16H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKLHXZKDRFZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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